molecular formula C27H28F3N7O3 B611991 Rociletinib CAS No. 1374640-70-6

Rociletinib

货号 B611991
CAS 编号: 1374640-70-6
分子量: 555.55
InChI 键: HUFOZJXAKZVRNJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

Rociletinib is an orally bioavailable small molecule, irreversible inhibitor of EGFR with potential antineoplastic activity . Understanding the EGFR structure, including its kinase domain and other parts of the protein, and its activation mechanism can accelerate the discovery of novel compounds targeting this protein .


Physical And Chemical Properties Analysis

Rociletinib is a synthetic organic compound with the molecular formula C27H28F3N7O3 and a molecular weight of 555.562 g/mol .

科学研究应用

Application in Lung Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : Rociletinib, a 2,4-diaminopyrimidine derivative, is a highly potent tyrosine kinase inhibitor (TKI) that acts on the epidermal growth factor receptor (EGFR) with L858R/T790M mutations . It has been used as a targeted therapy drug against EGFR-mutation driven lung tumors that have become resistant to current therapies .
  • Methods of Application/Experimental Procedures : The study aimed to develop a 125 I-labeled derivative of CO-1686, N - {3- [ (2- { [4- (4-acetylpiperazin-1-yl)-2-methoxyphenyl]amino}-5- (trifluoromethyl)pyrimidine-4-yl] amino}-5- ( [ 125 I]iodophenyl)acrylamide ( [ 125 I]ICO1686) and evaluate its selectivity toward EGFR L858R/T790M . Radiosynthesis was performed by iododestannylation of the corresponding tributylstannyl precursor with [ 125 I]NaI and N -chlorosuccinimide .
  • Results/Outcomes : ICO1686 exhibited high cytotoxicity toward H1975 (IC 50 0.20 ± 0.05 μM) and H3255 (IC 50 0.50 ± 0.21 μM), which is comparable to that of CO-1686 .

Application in EGFR Structure Understanding

  • Scientific Field : Structural Biology
  • Summary of the Application : Understanding the EGFR structure, including its kinase domain and other parts of the protein, can accelerate the discovery of novel compounds targeting this protein .
  • Methods of Application/Experimental Procedures : The study described the structure of the extracellular, transmembrane, and intracellular domains of EGFR . This was carried out along with identifying the binding pose of commercially available inhibitors in the ATP-binding and allosteric sites .
  • Results/Outcomes : The binding mechanism of inhibitors that have been used clinically was explained, thereby aiding the structure-based development of new drugs .

Application in Treatment-Resistant Advanced Non-Small Cell Lung Cancer

  • Scientific Field : Oncology
  • Summary of the Application : Rociletinib has shown promising results in patients with non-small cell lung cancer (NSCLC) who have developed resistance to treatment . It targets not only common cancer-causing genetic mutations but also a form of the mutation that causes resistance to treatment .
  • Methods of Application/Experimental Procedures : Patients with advanced NSCLC with the EGFR mutation, with or without the T790M resistance mutation, were enrolled in the phase I/II clinical trial . They were treated at therapeutic doses (either 900 mg twice a day of freebase formulation, or 500 mg or more twice a day of HBr salt tablet) .
  • Results/Outcomes : Preliminary results for all of these patients, including those with and without the T790M resistance mutation, include an overall response rate of 46% and a disease control rate of 84% . Among the 27 patients for whom CT data is available, 18 had a confirmed response to the treatment, giving an overall response rate of 67% and a median progression-free survival of 10.4 months .

Application in FDA Approval Process

  • Scientific Field : Regulatory Science
  • Summary of the Application : Rociletinib was in development for the treatment of metastatic EGFR T790M-mutant non–small cell lung cancer (NSCLC) . It was evaluated for the treatment of patients with mutant EGFR NSCLC who have been previously treated with an EGFR-targeted therapy and have the EGFR T790M mutation as detected by an FDA-approved test .
  • Methods of Application/Experimental Procedures : The FDA evaluated the drug based on its safety and efficacy data .
  • Results/Outcomes : The FDA presentation does not provide specific results or outcomes .

Application in Pre-clinical Studies

  • Scientific Field : Pre-clinical Oncology
  • Summary of the Application : Rociletinib has been used in pre-clinical studies to evaluate its efficacy against EGFR-mutated non-small-cell lung cancer (NSCLC) with or without the T790M resistance mutation .
  • Methods of Application/Experimental Procedures : Pre-clinical studies involved the administration of rociletinib to patients with EGFR-mutated NSCLC who had disease progression during previous treatment with an existing EGFR inhibitor . The study was conducted in continuous 21-day cycles .
  • Results/Outcomes : Rociletinib exhibited high cytotoxicity toward H1975 (IC 50 0.20 ± 0.05 μM) and H3255 (IC 50 0.50 ± 0.21 μM), which is comparable to that of CO-1686 .

Application in Treatment of Advanced NSCLC

  • Scientific Field : Clinical Oncology
  • Summary of the Application : Rociletinib has been used in the treatment of advanced non-small cell lung cancer (NSCLC) with the EGFR mutation, with or without the T790M resistance mutation .
  • Methods of Application/Experimental Procedures : Patients were treated at therapeutic doses (either 900 mg twice a day of freebase formulation, or 500 mg or more twice a day of HBr salt tablet) . Treatment was administered in continuous 21-day cycles .
  • Results/Outcomes : Preliminary results for all of these patients, including those with and without the T790M resistance mutation, include an overall response rate of 46% and a disease control rate of 84% . Among the 27 patients for whom CT data is available, 18 had a confirmed response to the treatment, giving an overall response rate of 67% and a median progression-free survival of 10.4 months .

安全和危害

Rociletinib has been associated with serious and life-threatening adverse reactions, with hyperglycemia being the most common dose-limiting adverse event . It is also considered a moderate to severe irritant to the skin and eyes .

未来方向

Despite the initial high response rates, patients on EGFR TKIs like Rociletinib will inevitably become resistant to treatment. The mechanisms of acquired resistance mainly include an altered EGFR signaling pathway, activation of aberrant bypassing pathways, downstream pathway activation, and histological/phenotypic transformations . The combination of targeted therapies is a promising strategy to treat osimertinib-resistant patients, and multiple clinical studies on novel combined therapies are ongoing .

属性

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N7O3/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFOZJXAKZVRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801025958
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rociletinib

CAS RN

1374640-70-6
Record name Rociletinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374640706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rociletinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11907
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-((2-((4-(4-Acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801025958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ROCILETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AH61702G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
LV Sequist, JC Soria, JW Goldman… - … England Journal of …, 2015 - Mass Medical Soc
… In this phase 1–2 study, we administered rociletinib to … with T790M-positive disease received rociletinib at a dose of 500 mg … preliminary antitumor activity of rociletinib. Tumor biopsies to …
Number of citations: 797 www.nejm.org
JC Chuang, AA Salahudeen… - Expert Opinion on …, 2016 - Taylor & Francis
… Rociletinib is one of the third generation EGFR TKIs with activity … understanding and available data on rociletinib, including the side … after progression on rociletinib, and future directions. …
Number of citations: 23 www.tandfonline.com
N Van Der Steen, C Caparello, C Rolfo… - OncoTargets and …, 2016 - Taylor & Francis
Recently, the development of the third-generation epidermal growth factor receptor-small molecule inhibitor (EGFR-TKI) rociletinib had failed. In this review, the wide-ranging aspects of …
Number of citations: 40 www.tandfonline.com
LV Sequist, Z Piotrowska, MJ Niederst, RS Heist… - JAMA …, 2016 - jamanetwork.com
Methods| This cohort includes all patients exposed to more than 1 third-generation EGFR TKI at our center. Patients were enrolled in the TIGER-X phase 1/2 trial of rociletinib (…
Number of citations: 64 jamanetwork.com
JCH Yang, KL Reckamp, YC Kim, S Novello… - JTO clinical and …, 2021 - Elsevier
Introduction The TIGER-3 (NCT02322281) study was initiated to compare the efficacy and safety of rociletinib, a third-generation EGFR tyrosine kinase inhibitor (TKI) that targets EGFR …
Number of citations: 12 www.sciencedirect.com
LV Sequist, JC Soria, DR Camidge - New England Journal of …, 2016 - Mass Medical Soc
… Given emerging data that suggest that rociletinib has limited … before the discontinuation of rociletinib, only one case occurred … to clarify the role of rociletinib in treating patients with EGFR …
Number of citations: 81 www.nejm.org
PN Tran, SJ Klempner - Lung Cancer: Targets and Therapy, 2016 - Taylor & Francis
… Here, we review the available preclinical and clinical data for rociletinib, highlight the comparison to other third-generation EGFR inhibitors, and discuss resistance implications and …
Number of citations: 11 www.tandfonline.com
C Karlovich, JW Goldman, JM Sun, E Mann… - Clinical Cancer …, 2016 - AACR
Purpose: The evaluation of plasma testing for the EGFR resistance mutation T790M in NSCLC patients has not been broadly explored. We investigated the detection of EGFR activating …
Number of citations: 202 aacrjournals.org
S Gadgeel, W Chen, Z Piotrowska, JW Goldman… - Journal of Thoracic …, 2017 - jto.org
… We identified pts treated with rociletinib followed by osimertinib, as part of osimertinib's US expanded access program or via commercial supply. Clinical characteristics and outcomes …
Number of citations: 4 www.jto.org
AD Simmons, S Jaw-Tsai, HJ Haringsma, A Allen… - Cancer Research, 2015 - AACR
… rociletinib is hyperglycemia (32% all grades/14% grade 3), which is typically managed with oral hypoglycemic therapy. Rociletinib … from a metabolite of rociletinib. Metabolite profiling …
Number of citations: 10 aacrjournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。